molecular formula C11H6N4O3S B12974339 5-(5-Nitrothiophen-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

5-(5-Nitrothiophen-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B12974339
M. Wt: 274.26 g/mol
InChI Key: WEEMTLZDWQOOKJ-UHFFFAOYSA-N
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Description

5-(5-Nitrothiophen-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of nitrothiophene and pyridine moieties linked by an oxadiazole ring, which contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitrothiophen-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitrothiophene-3-carboxylic acid hydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitrothiophen-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or further oxidation products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(5-Nitrothiophen-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
  • 5-(5-Nitrothiophen-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
  • 5-(5-Nitrothiophen-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Uniqueness

5-(5-Nitrothiophen-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitro group on the thiophene ring and the pyridine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H6N4O3S

Molecular Weight

274.26 g/mol

IUPAC Name

5-(5-nitrothiophen-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H6N4O3S/c16-15(17)9-5-7(6-19-9)11-13-10(14-18-11)8-3-1-2-4-12-8/h1-6H

InChI Key

WEEMTLZDWQOOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CSC(=C3)[N+](=O)[O-]

Origin of Product

United States

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